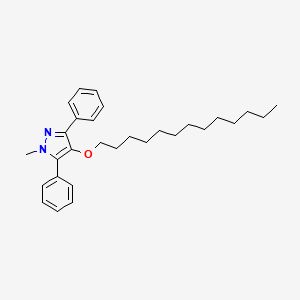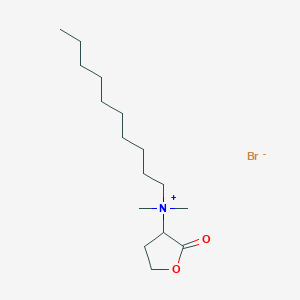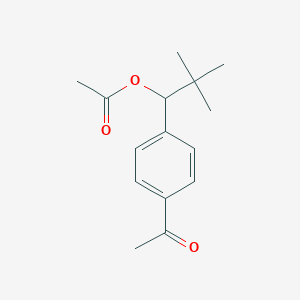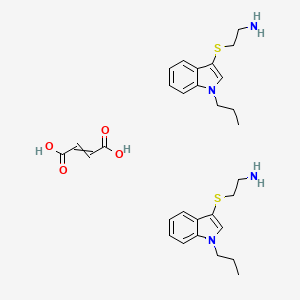
1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione is an organochlorine compound known for its unique chemical structure and properties This compound is characterized by the presence of a pentachlorophenyl group attached to a pyrrole ring, which is further substituted with two keto groups at positions 2 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of pentachlorophenyl derivatives with pyrrole under specific conditions. One common method involves the use of pentachlorophenyl isocyanate and pyrrole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Halogen atoms in the pentachlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of pentachlorophenylquinone derivatives.
Reduction: Formation of hydroxyl-substituted pyrrole derivatives.
Substitution: Formation of various substituted pentachlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The presence of the pentachlorophenyl group enhances its ability to interact with hydrophobic pockets in target molecules, while the pyrrole ring and keto groups contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
Pentachlorophenyl isocyanate: A precursor in the synthesis of various pentachlorophenyl derivatives.
Pentachlorophenyl laurate: Used in industrial applications for its antimicrobial properties.
Uniqueness
1-(Pentachlorophenyl)-1H-pyrrole-2,5-dione stands out due to its unique combination of a pentachlorophenyl group and a pyrrole ring with keto substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61133-91-3 |
|---|---|
Molekularformel |
C10H2Cl5NO2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-(2,3,4,5,6-pentachlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H2Cl5NO2/c11-5-6(12)8(14)10(9(15)7(5)13)16-3(17)1-2-4(16)18/h1-2H |
InChI-Schlüssel |
RDKGIXFNTVBQGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)





![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)


![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)


